Pyrimido[5,4-c]pyridazine

Medicinal Chemistry Scaffold Differentiation Regioisomer Identification

Pyrimido[5,4-c]pyridazine (CAS 6133-46-6), also known as 1,2,5,7-tetraazanaphthalene, is the unsubstituted parent heterocycle of the pyrimido[5,4-c]pyridazine scaffold class. This planar, nitrogen-rich bicyclic system (C6H4N4, MW 132.12) consists of fused pyrimidine and pyridazine rings with a [5,4-c] ring junction pattern, distinguishing it from its regioisomer pyrimido[4,5-c]pyridazine (CAS 254-62-6; 1,2,6,8-tetraazanaphthalene).

Molecular Formula C6H4N4
Molecular Weight 132.12 g/mol
CAS No. 6133-46-6
Cat. No. B15244889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[5,4-c]pyridazine
CAS6133-46-6
Molecular FormulaC6H4N4
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESC1=CN=NC2=CN=CN=C21
InChIInChI=1S/C6H4N4/c1-2-9-10-6-3-7-4-8-5(1)6/h1-4H
InChIKeyATVQBGCKUAGPDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[5,4-c]pyridazine (CAS 6133-46-6): Core Scaffold Overview for Research Procurement


Pyrimido[5,4-c]pyridazine (CAS 6133-46-6), also known as 1,2,5,7-tetraazanaphthalene, is the unsubstituted parent heterocycle of the pyrimido[5,4-c]pyridazine scaffold class . This planar, nitrogen-rich bicyclic system (C6H4N4, MW 132.12) consists of fused pyrimidine and pyridazine rings with a [5,4-c] ring junction pattern, distinguishing it from its regioisomer pyrimido[4,5-c]pyridazine (CAS 254-62-6; 1,2,6,8-tetraazanaphthalene) [1]. The scaffold has garnered interest across multiple therapeutic areas, with substituted derivatives reported to exhibit antifungal, antitumor, diuretic, and monoamine oxidase (MAO) inhibitory activities [2][3]. The unsubstituted core serves as a critical synthetic intermediate for generating diverse derivative libraries through regioselective functionalization [4].

Why Generic Substitution of Pyrimido[5,4-c]pyridazine with Its Regioisomers Fails: Quantitative Differentiation Evidence


Although pyrimido[5,4-c]pyridazine and its [4,5-c] regioisomer share the identical molecular formula (C6H4N4, MW 132.12), the ring fusion pattern fundamentally alters the spatial arrangement of nitrogen atoms and the electronic character of the scaffold, making them non-interchangeable in research contexts . The [5,4-c] scaffold (1,2,5,7-tetraazanaphthalene) positions nitrogen atoms at the 1, 2, 5, and 7 positions, whereas the [4,5-c] scaffold (1,2,6,8-tetraazanaphthalene) places them at 1, 2, 6, and 8 . This regioisomeric difference produces distinct synthetic entry routes: the [5,4-c] scaffold is accessible via a one-pot aza-Wittig/heterocyclization domino process, while the [4,5-c] scaffold is typically prepared via Hofmann reaction of pyridazine-3,4-dicarboxamide or cyclization of 3-amino-4-carbamoylpyridazines [1][2]. The resulting biological activity profiles also diverge: [5,4-c] derivatives have been specifically explored for antifungal, antitumor, and diuretic applications, whereas the [4,5-c] scaffold has been extensively optimized as a dihydropteroate synthase (DHPS) inhibitor platform with reported KD values in the low nanomolar range [3][4]. Procurement of the incorrect regioisomer would invalidate structure-activity relationship (SAR) studies and compromise synthetic route feasibility.

Pyrimido[5,4-c]pyridazine (CAS 6133-46-6): Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Scaffold Identity: [5,4-c] vs. [4,5-c] Ring Fusion Defines Nitrogen Topology and Downstream SAR

The pyrimido[5,4-c]pyridazine scaffold (SMILES: c1cnnc2cncnc12) positions ring nitrogen atoms at positions 1, 2, 5, and 7 of the bicyclic system, whereas the pyrimido[4,5-c]pyridazine regioisomer (InChI=1S/C6H4N4/c1-2-9-10-6-5(1)3-7-4-8-6/h1-4H) positions nitrogen at 1, 2, 6, and 8 [1]. The [4,5-c] isomer has a computed density of 1.4±0.1 g/cm³ and boiling point of 295.4±32.0 °C at 760 mmHg [1]. Comparable experimentally validated physicochemical data for the [5,4-c] isomer are not publicly available, underscoring the importance of scaffold-specific characterization . This nitrogen position difference dictates the available hydrogen-bond donor/acceptor patterns for target engagement and defines which positions are accessible for electrophilic or nucleophilic functionalization in derivative synthesis [2].

Medicinal Chemistry Scaffold Differentiation Regioisomer Identification

Synthetic Route Accessibility: One-Pot Aza-Wittig/Heterocyclization Enables Efficient [5,4-c] Scaffold Construction

The pyrimido[5,4-c]pyridazine scaffold can be constructed via a one-pot domino process involving an aza-Wittig reaction followed by heterocyclization, as reported by Ismael et al. [1]. In this method, an iminophosphorane reacts with phenylisocyanate, and subsequent amine addition generates guanidine intermediates that cyclize to form pyrimido[5,4-c]pyridazines in a single synthetic operation [1]. By contrast, the pyrimido[4,5-c]pyridazine scaffold is typically accessed via the Hofmann reaction of pyridazine-3,4-dicarboxamide, which yields mixtures of the desired pyrimido[4,5-c]pyridazine-5,7-dione and an acid byproduct of unknown structure, requiring additional purification [2]. The one-pot nature of the [5,4-c] route offers operational simplicity for library synthesis, though specific yield comparisons between the two routes have not been published head-to-head.

Synthetic Chemistry Scaffold Construction Aza-Wittig Reaction

Biological Activity Profile Divergence: [5,4-c] Scaffold Targets Antifungal/Antitumor Pathways vs. [4,5-c] DHPS/MAO Focus

The pyrimido[5,4-c]pyridazine scaffold, when elaborated into 4-carbonitrile derivatives (compounds 4a-d and 6a-c), demonstrated moderate to good antimicrobial activity against Escherichia coli, Bacillus megaterium, and Bacillus subtilis as well as antifungal activity against Fusarium proliferatum, Trichoderma harzianum, and Aspergillus niger in a 2024 study by Abdel Reheim et al. [1]. The same study employed DFT calculations (B3LYP/6-31G(d,p)) and molecular docking against PDB: 3ACX to rationalize SAR [1]. Separately, Sonker et al. (2022) reported that a pyrimido-pyridazine derivative (compound 2b) displayed significant antitumor activity against MDA-MB-231 breast cancer cells with in vivo tumor growth reduction in lymphoma-bearing mice [2]. In contrast, the pyrimido[4,5-c]pyridazine scaffold has been extensively optimized as a DHPS pterin-site inhibitor platform: Zhao et al. (2012) reported compounds with low micromolar DHPS affinity, and Snoke et al. (2025) characterized Legacy compounds with KD values as low as 3.5 nM against EcDHPS but minimal whole-cell antimicrobial activity (MIC 50 μg/mL for compound 1186; MIC 25 μg/mL for 1749) [3][4]. No study has directly compared [5,4-c] vs. [4,5-c] scaffolds in the same assay.

Antimicrobial Activity Antitumor Activity Target Engagement

MAO Inhibition Selectivity: Pyrimido[4,5-c]pyridazine Derivatives Are Characterized as Selective MAO-A Inhibitors

The pyrimido[4,5-c]pyridazine scaffold has been quantitatively characterized for MAO inhibition: Altomare et al. (1998) reported that pyrimidine-fused derivatives act as reversible and selective MAO-A inhibitors, with compound 30 (a pyrimido[4,5-c]pyridazine derivative) exhibiting the highest MAO-A inhibitory activity among all pyridazine-containing compounds tested in their laboratories [1]. BindingDB records for 3-phenyl-8H-pyrimido[4,5-c]pyridazine-5,7-dione (CHEMBL127437) show an IC50 of 16.4 μM against rat MAO-A [2]. The pyrimido[5,4-c]pyridazine scaffold has been noted to have MAO inhibitory potential, as referenced by Abdel Reheim et al. (2024): 'They inhibit monoamine oxidase (MAO), and subsequently modified diazine ring derivatives exhibit diverse inhibitory effects' [3]. However, no quantitative MAO IC50 data for [5,4-c] derivatives have been published in publicly accessible literature, representing a data gap relative to the well-characterized [4,5-c] scaffold.

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Commercial Sourcing Landscape: Limited Vendor Availability of [5,4-c] vs. Broader [4,5-c] Supply

Pyrimido[5,4-c]pyridazine (CAS 6133-46-6) is available from a limited number of suppliers, primarily China-based vendors such as Atomax Chemicals Co., Ltd., with product listings accessible through ChemBlink . The regioisomer pyrimido[4,5-c]pyridazine (CAS 254-62-6) has broader commercial availability, including Leyan (97% purity, catalog #2233597) and multiple other vendors . Neither compound appears to be stocked by major global research chemical suppliers (e.g., Sigma-Aldrich/Merck) as a catalog item . The more limited vendor network for the [5,4-c] isomer means procurement lead times may be longer and bulk pricing less competitive. No certified reference standard (e.g., USP, EP) exists for either regioisomer.

Chemical Procurement Vendor Comparison Supply Chain

Optimal Research and Industrial Application Scenarios for Pyrimido[5,4-c]pyridazine (CAS 6133-46-6)


Antifungal and Broad-Spectrum Antimicrobial Derivative Libraries

Research groups focused on developing novel antifungal agents or broad-spectrum antimicrobial compounds should select the pyrimido[5,4-c]pyridazine scaffold as their starting core. The 2024 study by Abdel Reheim et al. demonstrated that [5,4-c]-4-carbonitrile derivatives exhibit moderate to good activity against both Gram-positive (Bacillus megaterium, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against Fusarium proliferatum, Trichoderma harzianum, and Aspergillus niger [1]. The scaffold's established synthetic accessibility via the one-pot aza-Wittig/heterocyclization route enables rapid library generation for SAR exploration [2]. This scenario is distinct from the DHPS-targeted antibacterial approach for which the [4,5-c] scaffold has been extensively optimized [3].

Antitumor Agent Development with In Vivo Validation Potential

The pyrimido[5,4-c]pyridazine scaffold has demonstrated translational relevance in oncology: Sonker et al. (2022) reported that compound 2b, a pyrimido-pyridazine derivative, exhibited significant antitumor activity against MDA-MB-231 triple-negative breast cancer cells via apoptosis induction and S-phase cell cycle arrest, with confirmatory in vivo tumor growth reduction and lifespan extension in lymphoma-bearing mice [4]. Molecular docking revealed potent tyrosine-protein kinase inhibition potential [4]. Medicinal chemistry teams pursuing kinase-targeted anticancer programs may find this scaffold a productive starting point, particularly given its differentiable activity profile from the DHPS-focused [4,5-c] scaffold.

Diuretic Agent Discovery Leveraging Pyridazine-Containing Heterocycles

Pyrimido[5,4-c]pyridazine derivatives have been specifically noted in the literature for diuretic activity, referenced as one of the distinguishing pharmacological features of this scaffold class [5][6]. The historical Takeda Pharmaceutical Company research program (circa 1975) on tetraazanaphthalene compounds included pyrimido[5,4-c]pyridazine derivatives with reported effects on circulation, renal vasodilation, and electrolyte balance, supporting their potential as antihypertensive and diuretic agents [6]. This therapeutic application area is not shared by the [4,5-c] regioisomer scaffold, which has been directed toward DHPS inhibition and G-protein coupled receptor modulation [3].

Scaffold-Hopping and Regioisomeric SAR Comparison Studies

For medicinal chemistry programs conducting systematic scaffold-hopping exercises, pyrimido[5,4-c]pyridazine provides a critical comparator to the more extensively studied pyrimido[4,5-c]pyridazine scaffold. The differentiated nitrogen topology (1,2,5,7 vs. 1,2,6,8) enables researchers to probe the effect of hydrogen-bond donor/acceptor geometry on target binding without changing molecular formula or molecular weight . The Altomare et al. (1998) study on condensed pyridazines and pyrimidines demonstrated that scaffold architecture—including the pyrimido[4,5-c]pyridazine system—fundamentally determines MAO-A vs. MAO-B selectivity [7]. Incorporating the [5,4-c] isomer into such comparative studies would address a recognized gap in regioisomeric SAR understanding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrimido[5,4-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.